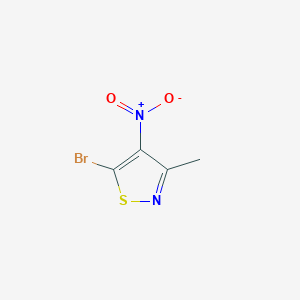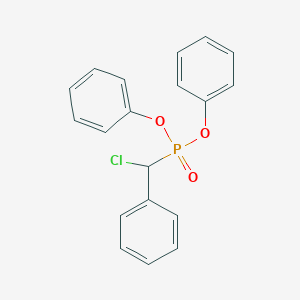
5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
Descripción general
Descripción
5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is a chemical compound with the linear formula C8H7BrO2S . It has a molecular weight of 247.112 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide is represented by the InChI code1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 . The compound’s canonical SMILES representation is C1C2=C(CS1(=O)=O)C=C(C=C2)Br . Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.11 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 42.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Reactions
- 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide has been used in the synthesis of various organic compounds. For example, it can undergo reactions with carbon dioxide and acid to yield corresponding carboxylic acids or bromo-derivatives of benzo[b]thiophen (Dickinson & Iddon, 1971).
Precursor to Other Compounds
- This compound serves as a stable precursor for other chemical entities. It can be transformed into various derivatives through reactions with carbon dioxide, NN-dimethylformamide, and dimethyl sulphate, producing carboxylic acid, carbaldehyde, and methyl derivative, respectively (Chou & Tsai, 1991).
Formation of Aminomethylbenzo[b]thiophens
- This compound has been involved in the formation of aminomethylbenzo[b]thiophen derivatives. It is a versatile compound used in condensation reactions with various amines (Chapman et al., 1968).
Ring-Opening and Cycloaddition Reactions
- The compound is used in studying ring-opening and cycloaddition reactions of thiophene-1,1-dioxides. This includes reactions with nucleophiles, forming hexenynes and cage compounds through Michael type additions (Gronowitz, 1993).
Photochemical Synthesis
- It has applications in photochemical synthesis, where it can be used to generate phenyl derivatives upon irradiation in benzene solution (Antonioletti et al., 1986).
Palladium-Mediated Coupling
- In another application, this compound is used in palladium-mediated coupling reactions to develop novel tubulin binding agents, demonstrating its potential in medicinal chemistry applications (Flynn et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-Bromo-1,3-dihydro-benzo©thiophene 2,2-dioxide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Given the complexity of the compound’s structure , it is likely that it interacts with its targets in a unique manner, leading to specific changes in cellular processes
Propiedades
IUPAC Name |
5-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKMGQWHAQEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302187 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351005-12-4 | |
| Record name | 5-Bromo-1,3-dihydro-2H-2-benzothiophene-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

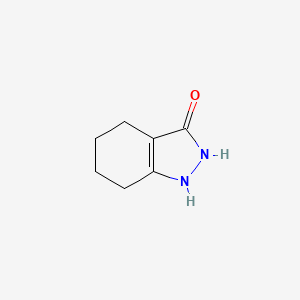

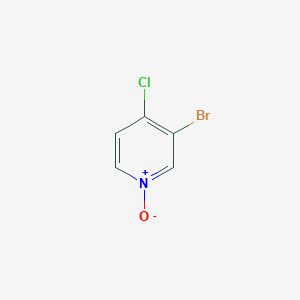

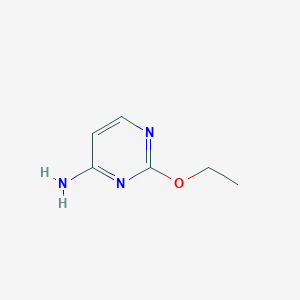


![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)
